

Commercial Suppliers and Technical Guide for 1-Bromo-4-nitrobenzene-d4

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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene-d4

Cat. No.: B561865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of **1-Bromo-4-nitrobenzene-d4** (CAS: 350820-19-8). This deuterated analogue of 1-bromo-4-nitrobenzene is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

A number of chemical suppliers offer **1-Bromo-4-nitrobenzene-d4**. The table below summarizes the offerings from several prominent suppliers. It is important to note that purity and isotopic enrichment can vary, and it is recommended to request a certificate of analysis for lot-specific data.

Supplier	Product Number	Reported Purity/Isotopic Enrichment	Availability
BOC Sciences	BS9002700	98% atom D[1]	In Stock
Clearsynth	CS-T-49842	Purity by HPLC: 99.38% (Mixture of isomers)[2]	In Stock
Santa Cruz Biotechnology	sc-206149	-	In Stock
Simson Pharma Limited	-	Accompanied by Certificate of Analysis	In Stock
Autech Industry Co., Limited	AIC13505400	-	In Stock

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ D ₄ BrNO ₂	[1]
Molecular Weight	206.03 g/mol	[1]
CAS Number	350820-19-8	[2]
Appearance	Off-white to light yellow solid	[1]
Melting Point	128-129 °C	[1]
Boiling Point	252.6 ± 13.0 °C at 760 mmHg	[1]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol	[1]

Experimental Protocols

Synthesis of 1-Bromo-4-nitrobenzene-d4

A specific, detailed synthesis protocol for **1-Bromo-4-nitrobenzene-d4** is not readily available in public literature from commercial suppliers. However, a general method for the deuteration of nitroaromatics using a silver-catalyzed hydrogen-isotope exchange with D₂O has been described and can be adapted.[\[3\]](#)

Principle: This method utilizes a silver catalyst to facilitate the exchange of aromatic protons with deuterium from deuterium oxide (D₂O). The nitro group's electron-withdrawing nature influences the regioselectivity of the exchange.

Materials:

- 1-Bromo-4-nitrobenzene
- Silver Carbonate (Ag₂CO₃)
- Triphenylphosphine (PPh₃)
- Potassium Carbonate (K₂CO₃)
- Deuterium Oxide (D₂O)
- Methyl t-butyl ether (MTBE)
- Ethyl acetate
- Saturated NH₄Cl solution

Procedure:[\[3\]](#)

- To an oven-dried heavy-wall pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (0.2 mmol), triphenylphosphine (0.6 mmol), and potassium carbonate (1.0 mmol).
- Add methyl t-butyl ether (0.1 mL) and D₂O (1.0 mL) to the vessel in the air.
- Purge the vessel with a nitrogen stream and seal it with a Teflon bushing and a Viton O-ring.
- Heat the mixture to 120 °C and stir for 24 hours.

- After cooling to room temperature, quench the reaction with a saturated NH₄Cl solution.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-4-nitrobenzene-d4**.

Note: The deuterium incorporation and regioselectivity should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.

Quality Control of 1-Bromo-4-nitrobenzene-d4

The quality control of deuterated compounds is crucial to ensure their suitability for use as internal standards in quantitative analyses.^[4] The key parameters to assess are chemical purity and isotopic purity (including isotopic enrichment and the position of the deuterium labels).

Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating the deuterated compound from any non-deuterated or other chemical impurities.
- Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic distribution and enrichment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the absence of protons at the deuterated positions.
 - ²H NMR: To confirm the presence and location of deuterium atoms.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.

Application: Use as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS

1-Bromo-4-nitrobenzene-d4 is an ideal internal standard for the quantification of a hypothetical drug candidate containing the 1-bromo-4-nitrophenyl moiety in biological matrices. [5][6]

Objective: To determine the concentration of an analyte (drug) in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **1-Bromo-4-nitrobenzene-d4** as the internal standard (IS).

Materials:

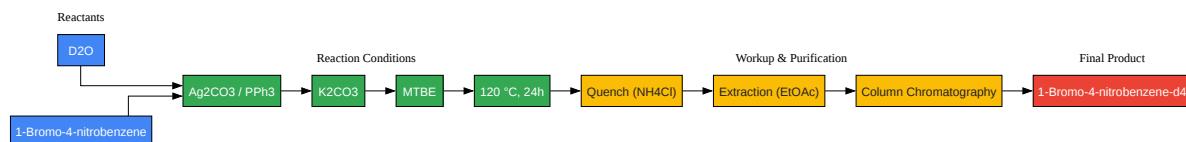
- Plasma samples containing the analyte.
- **1-Bromo-4-nitrobenzene-d4** (Internal Standard solution of a known concentration).
- Acetonitrile (for protein precipitation).
- Formic acid.
- Water (LC-MS grade).
- Reverse-phase C18 HPLC column.

Procedure:[5]

- Sample Preparation (Protein Precipitation): a. To 100 μ L of plasma sample, add 20 μ L of the internal standard solution (**1-Bromo-4-nitrobenzene-d4**). b. Add 400 μ L of ice-cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples vigorously for 1 minute. d. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new set of tubes. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried residue in 100 μ L of the initial mobile phase. h. Filter the reconstituted samples through a 0.22 μ m syringe filter into HPLC vials.
- LC-MS/MS Analysis:

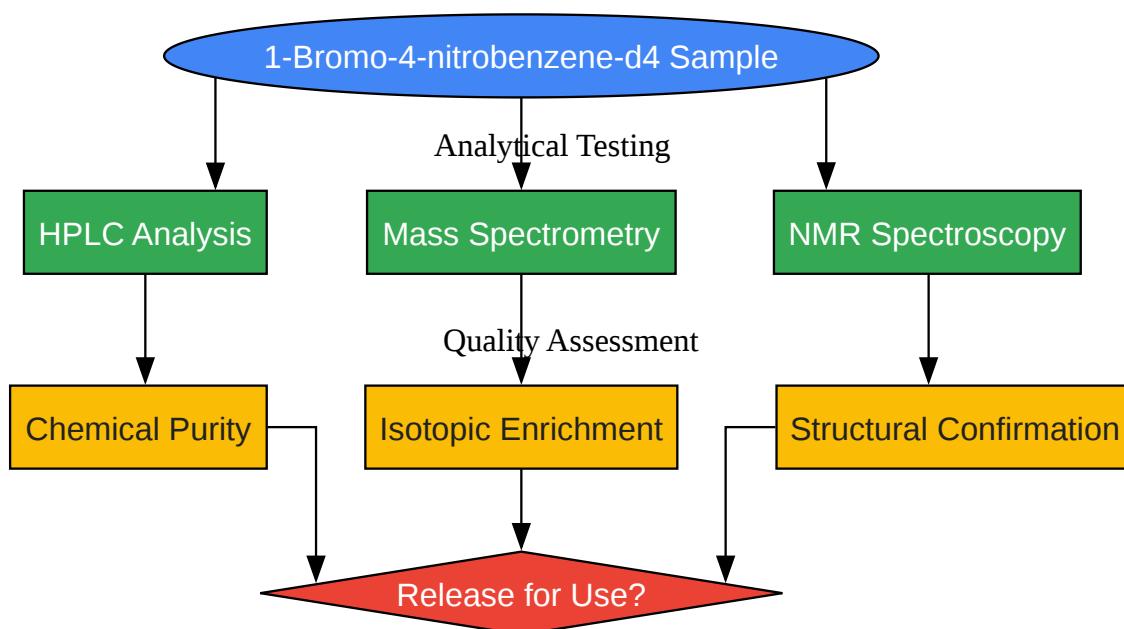
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.
- Injection Volume: 5 µL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimized for the specific analyte and **1-Bromo-4-nitrobenzene-d4**.
- Data Analysis and Quantification: a. Integrate the peak areas for the analyte and the internal standard in all samples. b. Calculate the peak area ratio (analyte peak area / internal standard peak area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Perform a linear regression analysis on the calibration curve. e. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



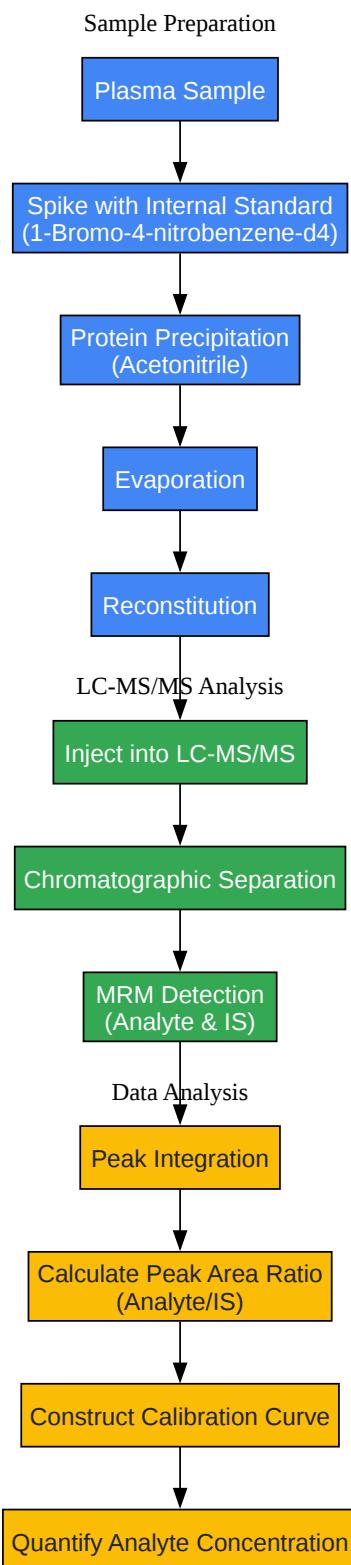
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Caption: General workflow for the synthesis of **1-Bromo-4-nitrobenzene-d4**.



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Caption: Quality control workflow for **1-Bromo-4-nitrobenzene-d4**.



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Caption: Workflow for a pharmacokinetic study using **1-Bromo-4-nitrobenzene-d4** as an internal standard.

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